Physicochemical Properties of 3-(1H-Imidazol-5-yl)propan-1-amine HCl: A Technical Guide
Physicochemical Properties of 3-(1H-Imidazol-5-yl)propan-1-amine HCl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 3-(1H-Imidazol-5-yl)propan-1-amine hydrochloride (HCl). Due to the limited availability of experimentally derived data for this specific salt in public literature, this guide combines reported data for the free base, computed values, and established experimental methodologies for analogous compounds.
Core Physicochemical Data
Quantitative data for 3-(1H-Imidazol-5-yl)propan-1-amine and its hydrochloride salt are summarized below. It is important to note that most of the available quantitative data are computed for the free base.
| Property | Value (Free Base) | Value (HCl Salt) | Source Type |
| Molecular Formula | C₆H₁₁N₃ | C₆H₁₂ClN₃ | - |
| Molecular Weight | 125.17 g/mol [1] | 161.63 g/mol | Calculated |
| CAS Number | 40546-33-6 | 111016-57-0[2] | - |
| XLogP3 (Computed) | -0.3[1] | Not Available | Computed |
| Melting Point | Not Available | Not Available | - |
| Boiling Point | Not Available | Not Available | - |
| pKa (Computed) | Not Available | Not Available | - |
| Solubility | Expected to be soluble in water and polar organic solvents. | Expected to have enhanced aqueous solubility compared to the free base. | General Knowledge |
Experimental Protocols
Detailed experimental protocols for determining the key physicochemical properties of 3-(1H-Imidazol-5-yl)propan-1-amine HCl are outlined below. These methods are standard procedures for characterizing amine hydrochloride salts and imidazole-containing compounds.
Melting Point Determination
The melting point of 3-(1H-Imidazol-5-yl)propan-1-amine HCl can be determined using the capillary melting point method.[3][4][5][6]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer
Procedure:
-
A small, dry sample of the compound is loaded into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rapid rate initially to determine an approximate melting range.
-
The apparatus is allowed to cool, and a new sample is prepared.
-
The sample is then heated at a slower rate (1-2 °C per minute) near the approximate melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For amine hydrochloride salts, decomposition may be observed.[7]
pKa Determination
The ionization constants (pKa) of the imidazole ring and the primary amine can be determined by potentiometric titration or UV-spectrophotometric methods.[8][9]
Apparatus:
-
pH meter with a combination electrode
-
Automatic titrator or burette
-
UV-Vis spectrophotometer (for spectrophotometric method)
-
Constant temperature water bath
Procedure (Potentiometric Titration):
-
A known concentration of the compound is dissolved in deionized water or a suitable co-solvent if solubility is low.
-
The solution is placed in a thermostatted vessel.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).
-
The pH of the solution is recorded as a function of the volume of titrant added.
-
The pKa values are determined from the inflection points of the resulting titration curve.
LogP/LogD Determination
The partition coefficient (LogP) and distribution coefficient (LogD) can be determined using the shake-flask method followed by HPLC analysis.[9][10][11][12]
Apparatus:
-
Shake-flask apparatus or vortex mixer
-
Centrifuge
-
HPLC system with a UV detector
-
n-Octanol and phosphate-buffered saline (PBS) at pH 7.4
Procedure:
-
n-Octanol and PBS (pH 7.4) are mutually saturated by vigorous mixing, followed by separation of the two phases.
-
A known amount of the compound is dissolved in one of the phases (usually the aqueous phase).
-
A known volume of the second phase is added.
-
The mixture is shaken or vortexed until equilibrium is reached (typically for 1 hour).[10]
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of the compound in each phase is determined by HPLC.
-
The LogD at pH 7.4 is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Potential Biological Relevance and Signaling Pathway
Compounds containing a 3-(imidazol-5-yl)propylamine scaffold are structurally related to histamine and are known to interact with histamine receptors, particularly the H3 receptor, where they often act as agonists.[8][13][14][15][16] The histamine H3 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system. Its activation triggers several downstream signaling cascades.
Activation of the H3 receptor by an agonist like 3-(1H-Imidazol-5-yl)propan-1-amine would lead to the activation of Gi/o proteins. This activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent downstream effects.[13][16] Additionally, H3 receptor activation can stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway.[13][14]
Below is a diagram illustrating the potential signaling pathway initiated by the activation of the histamine H3 receptor.
Caption: Histamine H3 Receptor Signaling Pathway.
Synthesis and Characterization Workflow
The synthesis of 3-(1H-Imidazol-5-yl)propan-1-amine HCl would likely follow a multi-step process, followed by purification and characterization to confirm its identity and purity.
Caption: General Synthesis and Characterization Workflow.
References
- 1. 1H-Imidazole-5-propanamine | C6H11N3 | CID 170389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 111016-57-0|3-(1H-Imidazol-5-yl)propan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. thinksrs.com [thinksrs.com]
- 5. alnoor.edu.iq [alnoor.edu.iq]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. theses.gla.ac.uk [theses.gla.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
